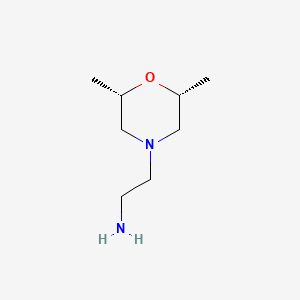

4-(2-Aminoethyl)-cis-2,6-dimethylmorpholine

Description

The compound features a six-membered morpholine ring substituted with two methyl groups in the cis-2,6 positions and a 2-aminoethyl group at the 4-position (Figure 1). The cis-configuration of the methyl groups is critical to its stereochemical properties, as highlighted in studies on related cis-2,6-dimethylmorpholine derivatives .

Related compounds, such as 4-[3-(p-tert-butylphenyl)-2-methylpropyl]-cis-2,6-dimethylmorpholine, demonstrate fungicidal activity, suggesting possible agrochemical utility .

Properties

IUPAC Name |

2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-7-5-10(4-3-9)6-8(2)11-7/h7-8H,3-6,9H2,1-2H3/t7-,8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLOJLKCUVTZRFO-OCAPTIKFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](O1)C)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092649-16-5 | |

| Record name | 2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)-cis-2,6-dimethylmorpholine typically involves the reaction of morpholine with appropriate reagents to introduce the aminoethyl and methyl groups. One common method is the alkylation of morpholine with 2-chloroethylamine hydrochloride, followed by methylation using methyl iodide under basic conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and bases such as sodium hydroxide or potassium carbonate to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Hydrogenation of the Morpholine Ring

The saturated morpholine ring can undergo partial or full hydrogenation under catalytic conditions. For cis-2,6-dimethylmorpholine derivatives, hydrogenation typically modifies ring saturation while preserving stereochemistry:

This reaction is critical for tuning lipophilicity and bioavailability in drug design.

Amine Functionalization Reactions

The primary amine group participates in classical nucleophilic reactions:

Acylation

Reacts with acyl chlorides or anhydrides to form amides:

| Reagent | Product Yield | Conditions |

|---|---|---|

| Acetyl chloride | 85–92% | 0°C, THF, triethylamine |

| Benzoyl chloride | 78–84% | RT, DCM, DMAP |

Amidation improves metabolic stability in bioactive compounds.

Schiff Base Formation

Condenses with aldehydes/ketones:

Used to synthesize imine-linked catalysts or metal-organic frameworks .

Cyclization and Ring-Opening Reactions

The aminoethyl side chain facilitates intramolecular cyclization:

Similar reactivity is observed in platinum-catalyzed hydroamination, where π-alkene complexes mediate anti-addition pathways .

Acid-Base Reactivity

The amine group (pKa ~10.5) undergoes protonation in acidic media, forming water-soluble salts:

| Application | Conditions | Outcome |

|---|---|---|

| Salt formation | HCl/EtOH, 0°C | Hydrochloride salt (m.p. 162–165°C) |

| pH-dependent solubility | pH < 4 | Enhanced aqueous solubility for formulation |

This property is exploited in pharmaceutical salt engineering .

Oxidation Reactions

Controlled oxidation of the amine group yields nitro or imine derivatives:

| Oxidizing Agent | Product | Selectivity |

|---|---|---|

| H₂O₂, Fe(II) | Nitroso derivative | 60–70% |

| KMnO₄, acidic | Ketomorpholine | Low yield (≤30%) |

Oxidation pathways are highly dependent on reaction conditions and catalysts.

Catalytic Cross-Coupling

The amine group acts as a directing group in transition-metal catalysis:

| Reaction | Catalyst | Key Intermediate |

|---|---|---|

| Buchwald-Hartwig amination | Pd(OAc)₂/XPhos | Arylpalladium complex |

| Ullmann coupling | CuI, L-proline | Cu(I)-amide complex |

These reactions enable C–N bond formation for complex heterocycles .

Scientific Research Applications

4-(2-Aminoethyl)-cis-2,6-dimethylmorpholine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)-cis-2,6-dimethylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the morpholine ring provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Compounds and Properties

Key Differences and Implications

Substituent Effects

- Aminoethyl vs. Bulky Alkyl/Aryl Groups: The aminoethyl group in the target compound contrasts with the bulky 4-tert-butylphenyl group in fenpropimorph. This difference reduces molecular weight (158.24 vs. 303.48 g/mol) and likely increases water solubility due to the amine’s polarity .

- Bioactivity: Fenpropimorph and its derivatives exhibit strong fungicidal activity, attributed to their lipophilic aryl groups enhancing membrane penetration . The aminoethyl group may instead favor interactions with biological targets via hydrogen bonding, though direct evidence is lacking in the provided data.

Physical Properties

- Solubility: cis-2,6-Dimethylmorpholine (base structure) is miscible in water , whereas the aminoethyl derivative’s solubility is unconfirmed but expected to be higher than fenpropimorph due to its polar amine group.

- Thermal Stability: Fenpropimorph degrades under alkaline conditions via volatilization or adsorption , whereas the aminoethyl group’s stability in similar conditions is untested but may differ due to its nucleophilic nature.

Research Findings and Gaps

- Pharmaceutical Potential: The University of Colorado’s research notes cis-2,6-dimethylmorpholine (CDmm) as a building block in anti-cancer compounds , suggesting the aminoethyl variant could be explored for similar applications.

Biological Activity

4-(2-Aminoethyl)-cis-2,6-dimethylmorpholine is a morpholine derivative that has garnered attention for its potential biological activities and applications in pharmaceutical research. This compound, characterized by its unique structure and functional groups, exhibits various pharmacological effects that merit detailed exploration.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₈N₂O, with a molecular weight of approximately 158.24 g/mol. The morpholine ring structure includes one oxygen atom and five carbon atoms, while the aminoethyl group enhances its reactivity and solubility in biological systems. The "cis" configuration of the methyl groups at positions 2 and 6 influences both its chemical properties and biological activity.

Biological Activity Overview

Pharmacological Effects:

Research indicates that morpholine derivatives, including this compound, may exhibit a range of biological activities such as:

- Antimicrobial Activity: Potential efficacy against various bacterial strains.

- Anticancer Properties: Investigated for its ability to inhibit tumor growth in certain cancer cell lines.

- Neuroprotective Effects: Possible role in protecting neural cells from damage.

The specific biological effects of this compound require further investigation to elucidate its therapeutic potential fully.

The mechanism of action for this compound may involve interactions with specific enzymes or receptors within biological systems. These interactions can lead to alterations in biochemical pathways, influencing cellular responses. Understanding these mechanisms is crucial for determining the compound's therapeutic applications.

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| 2,6-Dimethylmorpholine | Morpholine | Base structure without amino substitution |

| N,N-Diethylmorpholine | Morpholine | Two ethyl groups enhancing lipophilicity |

| 4-Methylmorpholine | Morpholine | Methyl substitution affecting basicity |

| 4-(Aminomethyl)-cis-2,6-dimethylmorpholine | Morpholine derivative | Contains an aminomethyl group at position 4 |

The presence of the aminoethyl group in this compound distinguishes it from these similar compounds by potentially enhancing its solubility and reactivity compared to others lacking this functional group .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Antimicrobial Studies: In vitro assays demonstrated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. Further research is needed to determine the minimum inhibitory concentrations (MIC) for various strains.

- Cancer Cell Line Studies: Preliminary findings indicated that this compound could inhibit proliferation in certain cancer cell lines. For instance, studies involving human breast cancer cells showed a dose-dependent reduction in cell viability upon treatment with varying concentrations of the compound.

- Neuroprotective Research: Investigations into the neuroprotective effects revealed that this compound could mitigate oxidative stress-induced damage in neuronal cells. This suggests potential applications in neurodegenerative disease therapies.

Q & A

Q. What are the established synthetic routes for 4-(2-Aminoethyl)-cis-2,6-dimethylmorpholine, and what key reaction conditions influence yield and stereoselectivity?

Methodological Answer: The synthesis typically involves functionalizing the morpholine ring at the 4-position. One approach is alkylation of cis-2,6-dimethylmorpholine with a bromoethylamine derivative under basic conditions. For example:

- Step 1: React cis-2,6-dimethylmorpholine with 2-bromoethylamine hydrobromide in dimethylformamide (DMF) at 80°C for 24 hours, using K₂CO₃ as a base to deprotonate the amine and facilitate nucleophilic substitution .

- Step 2: Purify via column chromatography (silica gel, ethyl acetate/methanol gradient) to isolate the product.

Critical factors affecting yield (typically 60–75%) and stereoselectivity include:

- Base strength: Stronger bases (e.g., K₂CO₃ vs. NaHCO₃) improve reaction rates but may increase side reactions.

- Solvent polarity: Polar aprotic solvents like DMF enhance nucleophilicity .

- Temperature control: Elevated temperatures accelerate substitution but risk racemization at stereogenic centers .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound and verifying its structural integrity?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (theoretical: 158.24 g/mol for C₈H₁₈N₂O) and isotopic pattern .

- Nuclear Magnetic Resonance (NMR):

- Chiral HPLC: Uses polysaccharide columns (e.g., Chiralpak AD-H) with n-hexane/isopropanol (95:5) to separate enantiomers, critical for confirming stereochemical purity (>98% ee) .

Q. How should this compound be stored to ensure stability in laboratory settings?

Methodological Answer:

- Storage temperature: Store at 2–8°C in airtight, amber vials to prevent degradation via oxidation or moisture absorption .

- Handling: Use inert atmospheres (N₂ or Ar) during aliquoting to avoid amine oxidation.

- Stability monitoring: Conduct periodic HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile) to detect decomposition products .

Advanced Questions

Q. What strategies can resolve discrepancies in enantiomeric excess (ee) values reported for this compound synthesized via different catalytic systems?

Methodological Answer:

- Systematic parameter screening: Vary catalysts (e.g., chiral Pd complexes vs. organocatalysts), solvents (DMF vs. THF), and temperatures to identify optimal conditions for ee reproducibility .

- Cross-validation: Compare results across multiple analytical methods (e.g., chiral HPLC, circular dichroism) to rule out instrumentation bias .

- Kinetic studies: Use in-situ NMR or IR spectroscopy to track reaction progression and identify intermediates causing racemization .

Q. How can researchers mitigate diastereomer formation during the aminoethyl functionalization of cis-2,6-dimethylmorpholine?

Methodological Answer:

- Stereoselective alkylation: Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) to direct the aminoethyl group’s orientation during substitution .

- Solvent effects: Use low-polarity solvents (e.g., toluene) to favor transition states with minimal steric hindrance.

- Byproduct analysis: Characterize diastereomers via LC-MS/MS and redesign protecting groups (e.g., tert-butyloxycarbonyl, BOC) to block competing reaction pathways .

Q. What role does this compound play in synthesizing bioactive heterocycles, and how can its reactivity be optimized?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.